N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
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Overview
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline derivative with a naphthamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Derivative: Starting with 6,7-dimethylquinoline, the compound undergoes oxidation to form 6,7-dimethyl-2-oxo-1,2-dihydroquinoline.
Alkylation: The quinoline derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated quinoline with 2-ethoxy-1-naphthoyl chloride in the presence of a base like triethylamine to form the desired naphthamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.
Substitution: The ethoxy group on the naphthamide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted naphthamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide
- N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the quinoline ring and the naphthamide moiety. These variations can significantly affect the compound’s chemical properties and biological activity.
- Uniqueness: N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of a quinoline derivative with an ethoxy-naphthamide group, which may confer distinct pharmacological or material properties not seen in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
851096-23-6 |
---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.505 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
PQBQQOWUXNXBNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
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